molecular formula C25H48O3 B14724849 Methyl 2-decyl-3-oxo-tetradecanoate CAS No. 5456-57-5

Methyl 2-decyl-3-oxo-tetradecanoate

Cat. No.: B14724849
CAS No.: 5456-57-5
M. Wt: 396.6 g/mol
InChI Key: MPNOPEYAQGNQJY-UHFFFAOYSA-N
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Description

Methyl 2-decyl-3-oxo-tetradecanoate is an organic compound with the molecular formula C25H48O3. It is a fatty acid methyl ester, which means it is derived from the esterification of a fatty acid with methanol. This compound is known for its unique structure, which includes a long hydrocarbon chain and a keto group, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-decyl-3-oxo-tetradecanoate typically involves the esterification of the corresponding fatty acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-decyl-3-oxo-tetradecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-decyl-3-oxo-tetradecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and other organic reactions.

    Biology: It serves as a substrate in enzymatic studies involving esterases and lipases.

    Medicine: It is investigated for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: It is used in the production of biodegradable lubricants and surfactants

Mechanism of Action

The mechanism of action of methyl 2-decyl-3-oxo-tetradecanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Methyl tetradecanoate:

    Methyl hexadecanoate:

Uniqueness

Methyl 2-decyl-3-oxo-tetradecanoate is unique due to its specific structure, which includes both a long hydrocarbon chain and a keto group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

5456-57-5

Molecular Formula

C25H48O3

Molecular Weight

396.6 g/mol

IUPAC Name

methyl 2-decyl-3-oxotetradecanoate

InChI

InChI=1S/C25H48O3/c1-4-6-8-10-12-14-16-18-20-22-24(26)23(25(27)28-3)21-19-17-15-13-11-9-7-5-2/h23H,4-22H2,1-3H3

InChI Key

MPNOPEYAQGNQJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C(CCCCCCCCCC)C(=O)OC

Origin of Product

United States

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